N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide is an organic compound with a unique structure that combines a cyclohexene ring, a fluorophenyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-15-8-6-14(7-9-15)12-20(18,19)17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYDHRXBNPJKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure but with a methoxy group instead of a fluorophenyl group.
Cyclohexenone: A simpler compound with a cyclohexene ring and a ketone group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
